molecular formula C6H8O2 B6181993 1-oxaspiro[3.3]heptan-6-one CAS No. 2758004-74-7

1-oxaspiro[3.3]heptan-6-one

Cat. No. B6181993
CAS RN: 2758004-74-7
M. Wt: 112.1
InChI Key:
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Description

1-oxaspiro[3.3]heptan-6-one, also known as 1-oxaspiroheptane, is an organic compound with the molecular formula C7H14O. It is a cyclic ether, and is a colorless liquid at room temperature. 1-oxaspiroheptane is a versatile molecule which has a wide range of applications in the laboratory.

Scientific Research Applications

1-oxaspiro[3.3]heptan-6-oneptane has been used in a variety of scientific research applications. It has been used as a solvent in the synthesis of various organic compounds, and as a starting material for the synthesis of a variety of other organic compounds. It has also been used as a reagent in various organic reactions, such as the conversion of aldehydes to alcohols. In addition, it has been used as a catalyst in the synthesis of organic compounds such as amines, ethers, and esters.

Mechanism of Action

1-oxaspiro[3.3]heptan-6-oneptane acts as a nucleophile, meaning that it is capable of donating electrons to other molecules. This allows it to act as a catalyst in many organic reactions. It can also act as a Lewis acid, meaning that it can accept electrons from other molecules. This allows it to be used in a variety of reactions, such as the conversion of aldehydes to alcohols.
Biochemical and Physiological Effects
1-oxaspiro[3.3]heptan-6-oneptane is not known to have any significant biochemical or physiological effects. It is not toxic and has no known adverse effects on humans or the environment.

Advantages and Limitations for Lab Experiments

1-oxaspiro[3.3]heptan-6-oneptane has several advantages when used in laboratory experiments. It is a non-toxic, non-volatile compound, making it easy to handle and store. It is also a highly reactive compound, making it useful as a catalyst in a variety of organic reactions. However, it is also a relatively expensive compound, making it less cost-effective than other compounds for some applications.

Future Directions

1-oxaspiro[3.3]heptan-6-oneptane has the potential to be used in a variety of new applications. It could be used as a catalyst in the synthesis of pharmaceuticals, or as a starting material for the synthesis of other organic compounds. It could also be used as a solvent in the synthesis of polymers, or as a reagent in the synthesis of other organic compounds. In addition, it could be used in the development of new materials, such as nanomaterials, or in the development of new catalysts for organic reactions. Finally, it could be used in the development of new analytical techniques, such as NMR spectroscopy.

Synthesis Methods

1-oxaspiro[3.3]heptan-6-oneptane can be synthesized through a variety of methods, including the Williamson ether synthesis. In this method, an alkyl halide is reacted with a strong base such as sodium hydroxide to form an alkoxide, which is then reacted with an alcohol to form the desired ether. Other methods of synthesis include the use of Grignard reagents, the use of organolithium reagents, and the use of organocuprates.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-oxaspiro[3.3]heptan-6-one can be achieved through a multistep process involving the conversion of a cyclic ketone to a spirocyclic compound.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Sodium acetate", "Sodium borohydride", "Acetic acid", "Chloroform", "Sodium carbonate", "Methyl iodide" ], "Reaction": [ "Cyclohexanone is first converted to cyclohexanol through reduction using sodium borohydride in the presence of acetic acid.", "Cyclohexanol is then reacted with acetic anhydride and sodium acetate to form cyclohexyl acetate.", "Cyclohexyl acetate is then reacted with methanol and hydrochloric acid to form methyl cyclohexyl acetate.", "Methyl cyclohexyl acetate is then reacted with sodium hydroxide to form the corresponding alcohol.", "The alcohol is then reacted with methyl iodide to form the corresponding iodide.", "The iodide is then reacted with sodium carbonate in chloroform to form the spirocyclic compound, 1-oxaspiro[3.3]heptan-6-one." ] }

CAS RN

2758004-74-7

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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